molecular formula C7H10O4 B14789059 (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

Cat. No.: B14789059
M. Wt: 158.15 g/mol
InChI Key: HZJHBGXHOJVFGH-UHFFFAOYSA-N
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Description

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring two aldehyde groups and a dioxolane ring, makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the aldehyde groups. One common method involves the use of diols and aldehydes under acidic conditions to form the dioxolane ring, followed by oxidation to introduce the aldehyde groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is unique due to its combination of two aldehyde groups and a dioxolane ring, which provides distinct reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

InChI

InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3

InChI Key

HZJHBGXHOJVFGH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C=O)C=O)C

Origin of Product

United States

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